molecular formula C6H14N2 B11768610 (2S)-2-Methyl-1,4-diazepane

(2S)-2-Methyl-1,4-diazepane

Cat. No.: B11768610
M. Wt: 114.19 g/mol
InChI Key: KMRLPKVQSAHVSQ-LURJTMIESA-N
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Description

(2S)-2-Methyl-1,4-diazepane: is a chiral seven-membered heterocyclic compound containing two nitrogen atoms It is a derivative of diazepane, where a methyl group is attached to the second carbon atom in the (S)-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Methyl-1,4-diazepane typically involves the cyclization of appropriate precursors. One common method is the reaction of (S)-2-amino-1-butanol with a suitable dihalide, such as 1,4-dibromobutane, under basic conditions. The reaction proceeds through nucleophilic substitution, leading to the formation of the diazepane ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-Methyl-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with modified nitrogen functionalities.

    Substitution: Substituted diazepanes with various functional groups.

Scientific Research Applications

Chemistry: (2S)-2-Methyl-1,4-diazepane is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors or receptor modulators. Their ability to interact with biological targets makes them valuable in drug discovery.

Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including as anticonvulsants, anxiolytics, and antidepressants. Their activity on the central nervous system is of particular interest.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (2S)-2-Methyl-1,4-diazepane and its derivatives involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of the targets, leading to various biological effects. For example, binding to neurotransmitter receptors in the brain can result in anxiolytic or anticonvulsant effects.

Comparison with Similar Compounds

    (2R)-2-Methyl-1,4-diazepane: The enantiomer of (2S)-2-Methyl-1,4-diazepane, differing in the configuration at the second carbon atom.

    1,4-Diazepane: The parent compound without the methyl substitution.

    (2S)-2-Methylpiperazine: A six-membered ring analog with similar structural features.

Uniqueness: this compound is unique due to its seven-membered ring structure and chiral center, which impart distinct chemical and biological properties. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in research and industry.

Properties

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

IUPAC Name

(2S)-2-methyl-1,4-diazepane

InChI

InChI=1S/C6H14N2/c1-6-5-7-3-2-4-8-6/h6-8H,2-5H2,1H3/t6-/m0/s1

InChI Key

KMRLPKVQSAHVSQ-LURJTMIESA-N

Isomeric SMILES

C[C@H]1CNCCCN1

Canonical SMILES

CC1CNCCCN1

Origin of Product

United States

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